Ethyl 5-(1-Hydroxyethyl)-3-methylsoxazole-4-carboxylate
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Overview
Description
This compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “5-(1-hydroxyethyl)-3-methyl” part suggests that there is a hydroxyethyl group at the 5th position and a methyl group at the 3rd position of the oxazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, quaternization, nitration, and metathesis reactions .Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered oxazole ring with various substituents. The exact structure would depend on the positions and orientations of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been described as having good solubilities in most polar solvents .Scientific Research Applications
Structural Analysis and Molecular Properties
The structural properties and molecular conformations of compounds related to Ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate have been studied in detail. For instance, Horton et al. (1997) analyzed a similar compound, ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, and found that the molecules form infinite chains joined by hydrogen bonding, indicating potential for complex molecular interactions. This kind of structural analysis is crucial for understanding the physical and chemical properties of such compounds (Horton et al., 1997).
Synthetic Modifications and Antimicrobial Activity
Modifications of similar compounds have been studied to enhance their properties. Desai et al. (2019) explored the antimicrobial activities of modified derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate. Their research included structure-activity relationship analyses using 3D-QSAR, highlighting the potential for developing new antimicrobial agents (Desai et al., 2019).
Pharmaceutical Applications
In the pharmaceutical domain, compounds similar to Ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate have shown potential. For instance, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities. This study exemplifies the relevance of such compounds in antiviral research (Zhao et al., 2006).
Application in Solid Phase Peptide Synthesis
A novel application in peptide synthesis was demonstrated by Jiang et al. (1998), who designed and synthesized ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate for solid phase peptide synthesis. This highlights the compound's utility in synthesizing complex biological molecules (Jiang et al., 1998).
Biothiol Detection in Living Cells
Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This study demonstrates the compound's application in diagnostic and analytical chemistry (Wang et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h6,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLTQLBKZFDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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